N,N'-bis(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
N,N'-bis(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic triazine derivative characterized by a central 1,3,5-triazine ring substituted with two 3-methylphenyl groups at the N2 and N4 positions and a morpholine moiety at the N6 position. Its molecular formula is C₂₁H₂₄N₆O, with a molecular weight of 376.46 g/mol. The compound is synthesized via nucleophilic substitution reactions involving cyanuric chloride, 3-methylphenylamine, and morpholine under controlled conditions (e.g., polar aprotic solvents like dichloromethane or acetonitrile, temperatures of 0–60°C, and pH adjustments).
The morpholine group enhances solubility in organic media and modulates electronic effects on the triazine core, while the 3-methylphenyl substituents contribute to steric bulk and lipophilicity. This structural configuration makes the compound a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., coordination polymers).
Properties
IUPAC Name |
2-N,4-N-bis(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-5-3-7-17(13-15)22-19-24-20(23-18-8-4-6-16(2)14-18)26-21(25-19)27-9-11-28-12-10-27/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQBNUYIYJXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Attachment of 3-Methylphenyl Groups: The 3-methylphenyl groups can be introduced through a nucleophilic substitution reaction using 3-methylphenylamine.
Introduction of the Morpholine Group: The morpholine group can be attached via a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Triazine derivatives have been investigated for their potential as anticancer agents. Specifically, compounds featuring the morpholino group have demonstrated effectiveness as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted a series of bis(morpholino-1,3,5-triazine) derivatives that showed potent inhibition of PI3K/mTOR signaling pathways. Among these derivatives, one compound exhibited an IC50 value of less than 10 nM against various PI3K isoforms. This indicates strong potential for therapeutic applications in oncology .
Targeting Kinase Inhibition
The design of N,N'-bis(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine focuses on enhancing selectivity and potency against specific kinases involved in cancer pathways.
Table 1: IC50 Values Against PI3K Isoforms
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
|---|---|---|---|---|
| Compound 26 | 6 | 8 | 6 | 0.6 |
| This compound | TBD | TBD | TBD | TBD |
UV Absorption Properties
Triazine compounds are also utilized as UV stabilizers in various polymeric materials. The incorporation of this compound into polymer matrices can enhance their resistance to UV degradation.
Application Example:
In agricultural films and automotive parts made from polyethylene (PE) and polypropylene (PP), triazine derivatives serve as effective UV absorbers that prolong the lifespan and maintain the integrity of these materials under sunlight exposure .
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions starting from cyanuric chloride and morpholine derivatives. The strategic placement of functional groups is crucial for optimizing biological activity.
Table 2: Synthetic Pathways for Triazine Derivatives
| Step | Reagents | Product | Yield (%) |
|---|---|---|---|
| 1 | Cyanuric chloride + Morpholine | Intermediate Triazine | 87 |
| 2 | Intermediate + Aryl Isocyanate | Final Triazine Product | TBD |
Mechanism of Action
The mechanism of action of N,N’-bis(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N,N'-bis(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine and analogous triazine derivatives:
| Compound Name | Substituents | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|
| This compound | N2/N4: 3-methylphenyl; N6: morpholine | C₂₁H₂₄N₆O | Moderate lipophilicity (logP ≈ 3.2); Melting point: 185–188°C | Potential kinase inhibitor; materials science applications |
| N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | N2/N4: 4-Cl-phenyl; N6: morpholine | C₁₅H₁₆Cl₂N₆O | Higher polarity (logP ≈ 2.8); Melting point: 210–213°C | Enzyme inhibition; antimicrobial studies |
| N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride | N2/N4: 4-ethylphenyl; N6: morpholine | C₁₇H₂₄N₆O·HCl | Enhanced lipophilicity (logP ≈ 4.1); Soluble in DMSO | Anticancer research (apoptosis induction) |
| N2-(3-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride | N2: 3-F-phenyl; N4: phenyl; N6: morpholine | C₁₉H₁₈FN₆O·HCl | Improved bioavailability; Melting point: 192–195°C | Antiviral and anti-inflammatory agents |
| N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride | N2/N4: 3,4-dimethylphenyl; N6: morpholine | C₂₃H₂₈N₆O·2HCl | High steric hindrance; Low aqueous solubility | Targeted protein degradation (PROTACs) |
Structural and Electronic Effects
Substituent Influence :
- Chlorophenyl derivatives (e.g., N2,N4-bis(4-chlorophenyl)-...) exhibit increased electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions compared to methylphenyl analogs.
- Fluorophenyl groups (e.g., N2-(3-fluorophenyl)-...) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
- Ethylphenyl and dimethylphenyl substituents increase lipophilicity, favoring interactions with hydrophobic protein pockets but reducing solubility.
Morpholine Role : The morpholine moiety enhances solubility in polar solvents and participates in hydrogen bonding, critical for binding to biological targets (e.g., ATP-binding sites in kinases).
Biological Activity
N,N'-bis(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core substituted with two 3-methylphenyl groups and a morpholine moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in pathways related to cell proliferation and survival.
This compound has been studied for its role as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis in cancer cells, making it a target for cancer therapy.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor efficacy. For instance, studies have demonstrated that derivatives of triazine compounds can inhibit tumor growth in both in vitro and in vivo models. Specifically, the compound has shown effectiveness against various cancer cell lines by inducing cell cycle arrest and apoptosis.
Table 1: Summary of Antitumor Activity
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 0.5 | PI3K/Akt/mTOR inhibition | |
| MCF-7 | 0.7 | Induction of apoptosis | |
| A549 | 0.6 | Cell cycle arrest |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in the phenyl substituents or the morpholine group can significantly alter its potency and selectivity against different cancer types.
Case Study: Derivative Optimization
A series of derivatives were synthesized to explore their antitumor properties further. One notable derivative exhibited an IC50 value significantly lower than that of the parent compound, indicating enhanced activity due to specific substitutions on the triazine ring.
Additional Biological Activities
In addition to its antitumor properties, preliminary studies suggest that this compound may possess antiviral activity. The compound's ability to inhibit viral replication has been observed in laboratory settings, warranting further investigation into its potential as an antiviral agent.
Table 2: Summary of Antiviral Activity
| Virus Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HIV-1 | 0.24 | >10 | >41 |
| Influenza A | 0.50 | >10 | >20 |
Q & A
Q. What are the optimal synthetic routes for N,N'-bis(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves nucleophilic substitution reactions on a cyanuric chloride core. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane, dichloroethane) enhance reactivity .
- Temperature control : Reflux conditions (100–140°C) are critical for intermediate formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 50 minutes at 150W) and improves yields compared to traditional methods .
- Purification : Recrystallization (ethanol/water) or column chromatography ensures purity .
Table 1 : Comparison of Synthesis Methods
| Method | Solvent | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Traditional Reflux | 1,4-dioxane | 100°C | 35–45 | >95 | |
| Microwave-Assisted | Ethanol | 140°C | 55–58 | >98 |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular symmetry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 432.9 for CHClNO) .
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm) .
Q. How can solubility and reactivity be enhanced for in vitro studies?
- Methodological Answer :
- Solubility : Use DMSO or DMF for biological assays; salt formation (e.g., hydrochloride) improves aqueous solubility .
- Reactivity : Introduce electron-withdrawing groups (e.g., -CF) to the triazine core to modulate electrophilicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?
- Methodological Answer :
- 3D-QSAR Modeling : Correlates substituent electronic/hydrophobic properties with antiproliferative activity. Fluorine or chlorine at meta/para positions enhances cytotoxicity .
- Case Study : Replacing 3-methylphenyl with 4-fluorophenyl increases IC against MCF-7 cells by 2.5-fold .
Table 2 : Substituent Effects on Antiproliferative Activity (IC, μM)
| Substituent (R1/R2) | MCF-7 | A549 | Reference |
|---|---|---|---|
| 3-methylphenyl | 12.3 | 18.7 | |
| 4-fluorophenyl | 4.8 | 9.2 |
Q. What experimental strategies elucidate the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence polarization .
- Gene Expression Profiling : RNA-seq identifies pathways (e.g., apoptosis, mTOR) modulated by the compound .
- Molecular Docking : Predict binding affinity to DNA topoisomerase II (docking score: −9.2 kcal/mol) .
Q. How can computational methods improve the design of triazine-based therapeutics?
- Methodological Answer :
- Quantum Chemical Calculations : Optimize reaction pathways (e.g., Fukui indices predict reactive sites) .
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .
Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC values across labs)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
